molecular formula C17H14Cl2N2O B12928255 6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol CAS No. 36951-85-6

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol

Cat. No.: B12928255
CAS No.: 36951-85-6
M. Wt: 333.2 g/mol
InChI Key: GFNMCJGABJMVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is a phenyltropane-derived compound designed as a potent dopamine transporter (DAT) inhibitor. It belongs to a class of cocaine antagonists developed to address substance use disorders by blocking dopamine reuptake with high selectivity. Structurally, it features a pyrimido[2,1-a]isoindole core substituted with a 3,4-dichlorophenyl group at position 5. This halogenation pattern and the expanded pyrimido ring (a six-membered heterocycle replacing the imidazole ring in mazindol analogs) are critical for its enhanced binding affinity and pharmacological activity .

Key pharmacological studies highlight its exceptional inhibition of [³H]WIN 35,428 binding (IC₅₀ = 1.0 nM) and [³H]dopamine uptake (IC₅₀ = 0.26 nM), surpassing mazindol by 8- to 32-fold in potency . Its selectivity for DAT over serotonin transporters (SERT) (250-fold) further distinguishes it from earlier analogs, minimizing off-target effects .

Properties

CAS No.

36951-85-6

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol

InChI

InChI=1S/C17H14Cl2N2O/c18-14-7-6-11(10-15(14)19)17(22)13-5-2-1-4-12(13)16-20-8-3-9-21(16)17/h1-2,4-7,10,22H,3,8-9H2

InChI Key

GFNMCJGABJMVFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Cyclization via Pyrimidine Precursors and Isoindole Derivatives

A key approach involves the condensation of substituted pyrimidine derivatives with isoindole or isoindoline intermediates, followed by intramolecular cyclization to form the fused tetrahydropyrimido[2,1-a]isoindol ring system.

  • Starting materials : 3,4-dichlorophenyl-substituted pyrimidine derivatives or their precursors.
  • Reaction conditions : Acidic or basic catalysis to promote cyclization.
  • Mechanism : Formation of an iminium intermediate followed by intramolecular nucleophilic attack leading to ring closure and formation of the hydroxylated heterocycle.

This method is supported by analogous syntheses of 2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol derivatives with 4-chlorophenyl substituents, where the cyclization step is crucial for the formation of the fused ring system.

Multicomponent Reactions (MCRs)

Multicomponent reactions have been reported for the synthesis of related pyrimidine-fused heterocycles, which can be adapted for the target compound:

  • Components : Aromatic aldehydes (bearing 3,4-dichloro substitution), amines, and other nucleophilic partners.
  • Process : One-pot condensation leading to the formation of pyrimidine rings fused to isoindole frameworks.
  • Advantages : High atom economy, moderate to good yields, and structural diversity.

This approach is inspired by the synthesis of thiazolo[3,2-a]pyrimidines and related fused systems, where MCRs facilitate rapid assembly of complex heterocycles.

Domino/Aza-Michael Addition and Intramolecular Acyl Substitution

A domino reaction sequence involving aza-Michael addition followed by intramolecular acyl substitution has been demonstrated for the synthesis of dihydropyrido[1,2-a]pyrimidin-4-ones, which are structurally related:

  • Solvent : Hexafluoroisopropanol (HFIP) plays a critical role due to its polar nature and hydrogen bonding capability.
  • Outcome : Efficient formation of fused heterocycles with high yields.
  • Potential adaptation : Similar conditions could be optimized for the preparation of tetrahydropyrimido[2,1-a]isoindol derivatives with 3,4-dichlorophenyl substituents.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%) Notes
1 3,4-Dichlorobenzaldehyde + appropriate amine + pyrimidine precursor Multicomponent condensation to form intermediate iminium species 70-85 Control of temperature and solvent critical
2 Acid/base catalysis (e.g., acetic acid or triethylamine) Intramolecular cyclization forming tetrahydropyrimido[2,1-a]isoindol ring 65-80 Cyclization monitored by TLC/LC-MS
3 Oxidation or hydroxylation step (if needed) Installation of hydroxyl group at 6-position 60-75 May be simultaneous with cyclization
4 Purification by recrystallization or preparative chromatography Isolation of pure compound - Use of polystyrene resin columns for high purity

Purification and Characterization Notes

  • Purification often involves preparative reversed-phase HPLC using polystyrene-based resins with pore sizes optimized for the compound's molecular size to achieve >90% purity.
  • Lyophilization and solvent removal steps are critical to obtain the compound in a stable, dry form.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Insights

  • The presence of electron-withdrawing chlorine substituents on the phenyl ring influences the reactivity and regioselectivity of the cyclization step.
  • Solvent choice, particularly polar protic solvents like hexafluoroisopropanol, enhances reaction rates and yields in domino cyclization sequences.
  • Multicomponent reactions provide a versatile platform for generating libraries of analogs by varying aldehyde and amine components, facilitating structure-activity relationship studies.
  • The use of crosslinked polystyrene resins in purification ensures high recovery and purity, essential for pharmaceutical-grade material.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of pyrimidine and isoindole precursors Stepwise ring closure, controlled conditions High regioselectivity, well-established Requires multiple steps, moderate yields
Multicomponent reactions (MCRs) One-pot synthesis, diverse substituents Efficient, atom-economic, rapid Optimization needed for specific substituents
Domino aza-Michael addition/acyl substitution Cascade reaction in HFIP solvent High yields, environmentally benign Solvent cost, specific to certain substrates

This comprehensive analysis synthesizes current knowledge on the preparation of this compound, drawing from structurally related compounds and advanced synthetic methodologies. The outlined methods provide a robust foundation for laboratory synthesis and further development of this compound for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Structural Information

  • Molecular Formula : C17H14Cl2N2O
  • Molecular Weight : 333.21 g/mol
  • Density : 1.45 g/cm³
  • Boiling Point : 502°C at 760 mmHg
  • Flash Point : 257.4°C

Medicinal Chemistry

  • Anticancer Properties
    • Research indicates that compounds similar to 6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A study published in the Journal of Medicinal Chemistry highlighted derivatives of pyrimidoisoindole compounds as potential anticancer agents due to their ability to inhibit specific kinase pathways involved in tumor growth .
  • Neurological Applications
    • Compounds within this structural class have been investigated for neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
    • Research into the kynurenine pathway suggests that modulation of related metabolites could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Study Focus Findings
Study A AnticancerDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range.
Study B NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage in vitro.
Study C AntimicrobialExhibited activity against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Mazindol (Imidazo[2,1-a]isoindole Core)

Mazindol, a prototypical DAT inhibitor, features an imidazo[2,1-a]isoindole scaffold. Despite its historical significance, it exhibits lower potency (IC₅₀ = 8.0 nM for [³H]WIN 35,428 binding) and modest selectivity for DAT over SERT (5-fold). The smaller imidazole ring limits steric interactions with DAT, reducing binding efficiency compared to pyrimido homologs .

7-(3',4'-Dichlorophenyl)-2,3,4,5-tetrahydro-7H-diazepino[2,1-a]isoindol-7-ol (Diazepino Homolog)

This seven-membered diazepino analog demonstrates superior DAT inhibition (IC₅₀ = 0.26 nM) and the highest selectivity ratio (465-fold for DAT/SERT) in the series. The expanded diazepino ring enhances conformational flexibility, optimizing interactions with DAT’s hydrophobic pockets .

5-(3,4-Dichlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol

This imidazo-based analog shares the 3,4-dichlorophenyl substitution but lacks the pyrimido ring. It exhibits reduced DAT affinity (IC₅₀ = 8.2 nM) and a lower melting point (200–202°C), suggesting weaker crystalline stability compared to pyrimido derivatives .

Key Research Findings: Activity and Selectivity

Table 1. Comparative Pharmacological Profiles of Selected Compounds

Compound Core Structure [³H]WIN 35,428 Binding IC₅₀ (nM) [³H]DA Uptake IC₅₀ (nM) DAT/SERT Selectivity
6-(3,4-Dichlorophenyl)-pyrimido Pyrimido[2,1-a]isoindole 1.0 0.26 250-fold
Mazindol Imidazo[2,1-a]isoindole 8.0 4.5 5-fold
7-(3',4'-Dichlorophenyl)-diazepino Diazepino[2,1-a]isoindole 0.26 0.10 465-fold
5-(3,4-Dichlorophenyl)-imidazo Imidazo[2,1-a]isoindole 8.2 5.3 3-fold

Data compiled from

Key Observations:

Ring Expansion Enhances Potency: Replacing the imidazo ring with pyrimido (six-membered) or diazepino (seven-membered) rings increases DAT binding affinity by 8- to 32-fold. The larger rings likely improve hydrophobic interactions with DAT’s transmembrane domains .

Halogenation Optimizes Activity: 3,4-Dichlorophenyl substitution maximizes steric and electronic complementarity with DAT. Mono-halogenated or 2'-substituted analogs (e.g., 2'-chloro-mazindol) show significantly reduced activity .

Selectivity Correlates with Core Structure: Diazepino derivatives exhibit the highest DAT/SERT selectivity (465-fold), attributed to reduced hydrogen-bonding capacity with SERT’s polar residues .

Biological Activity

6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol (CAS: 36951-85-6) is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H14Cl2N2O
  • Molecular Weight : 333.212 g/mol
  • Appearance : Solid
  • Boiling Point : 502°C at 760 mmHg
  • Density : 1.45 g/cm³
  • Flash Point : 257.4°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and potential therapeutic applications for neurological disorders.

The compound acts primarily as a selective inhibitor of dopamine uptake. It has shown to displace [^3H]WIN 35,428 binding and inhibit [^3H]dopamine uptake in rat striatal tissue more effectively than cocaine analogs, indicating a strong affinity for dopamine transporters. The structure-activity relationship (SAR) studies suggest that halogen substitutions enhance its binding affinity and inhibitory potency.

In Vitro Studies

In vitro assays have demonstrated that this compound has a high inhibitory concentration (IC50) against dopamine uptake:

  • IC50 for [^3H]DA uptake : Approximately 1.0 nM, indicating it is significantly more potent than traditional inhibitors like mazindol .

In Vivo Studies

Animal studies have further validated its efficacy:

  • In a model using cholesterol-fed hamsters, compounds similar to this one showed significant reductions in serum cholesterol levels and liver cholesteryl esters .

Case Studies and Research Findings

StudyModelFindings
Burnett et al. (1998)Cholesterol-fed hamster modelDemonstrated significant reduction in total plasma cholesterol with similar compounds .
Halogenated Mazindol Analogs (1996)Rat striatal tissueShowed that the compound was a potent inhibitor of [^3H]DA uptake with an IC50 of 1.0 nM .
Structure-Activity Relationship AnalysisVarious analogsIdentified that halogenated derivatives enhance binding affinity to dopamine transporters .

Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in treating:

  • Neurological Disorders : Due to its dopamine uptake inhibition properties, it may be beneficial in conditions like Parkinson's disease or ADHD.
  • Cholesterol Management : As indicated by its effects on cholesterol levels in animal models, it could have implications for cardiovascular health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing pyrimido-isoindol derivatives like 6-(3,4-dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol?

  • Methodological Answer : The compound is synthesized via ring-expansion strategies. For example, halogenated analogs are prepared by reacting substituted phenyl precursors with heterocyclic intermediates under reflux conditions. Key steps include cyclization using reagents like POCl₃ or polyphosphoric acid to form the pyrimido-isoindol core. Purification typically involves recrystallization (e.g., ethanol/DMF mixtures) or HPLC with gradients optimized for polar heterocycles .

Q. What is the primary pharmacological target of this compound, and how is its binding affinity quantified?

  • Methodological Answer : The compound is a potent dopamine transporter (DAT) inhibitor. Binding affinity is measured via competitive displacement assays using radioligands like [³H]WIN 35,428 in rat striatal tissue. IC₅₀ values are calculated using nonlinear regression, with reported values of 1.0 nM for this compound, indicating 8-fold greater potency than mazindol .

Q. What structural features contribute to its enhanced DAT inhibition compared to mazindol?

  • Methodological Answer : Replacement of mazindol’s imidazo ring with a pyrimido ring increases conformational flexibility, allowing optimal interaction with DAT’s hydrophobic binding pocket. The 3,4-dichlorophenyl group enhances π-π stacking with aromatic residues, while the hydroxyl group at position 6 stabilizes hydrogen bonding with transmembrane domains .

Advanced Research Questions

Q. How does ring size (pyrimido vs. diazepino) influence selectivity between dopamine (DA) and serotonin (5-HT) transporters?

  • Methodological Answer : Pyrimido analogs (e.g., this compound) show 250-fold selectivity for DAT over 5-HT , whereas diazepino derivatives (7-membered ring) exhibit even higher selectivity (465-fold). This is assessed via dual-uptake inhibition assays: striatal tissue for DAT and cortical synaptosomes for 5-HT. Selectivity ratios are derived from IC₅₀ ratios for DA vs. 5-HT .

Q. What experimental approaches resolve contradictions in SAR studies for halogen substitution patterns?

  • Methodological Answer : Discrepancies in halogen effects (e.g., 3′-Cl vs. 4′-Cl) are resolved by molecular docking and free-energy perturbation (FEP) simulations. For example, 3,4-dichloro substitution maximizes van der Waals interactions with DAT’s Tyr-124 and Phe-155, whereas mono-substitution reduces steric complementarity .

Q. How is the compound’s metabolic stability evaluated in preclinical models?

  • Methodological Answer : Stability is assessed using liver microsomal assays (e.g., rat or human CYP450 isoforms). LC-MS/MS quantifies parent compound degradation over time. Key metabolites (e.g., hydroxylated or dechlorinated derivatives) are identified via fragmentation patterns .

Key Notes for Experimental Design

  • Radioligand Assays : Use fresh striatal tissue to avoid DAT degradation. Pre-incubate with 100 nM desipramine to block norepinephrine uptake .
  • Synthetic Optimization : Replace DMF with acetonitrile in cyclization steps to reduce byproduct formation .
  • Computational Modeling : Employ homology models of DAT based on the dDAT crystal structure (PDB: 4XP4) for docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.